molecular formula C8H10N2O4 B1489581 (3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid CAS No. 1071383-19-1

(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

Cat. No.: B1489581
CAS No.: 1071383-19-1
M. Wt: 198.18 g/mol
InChI Key: XIWXVNYXWBSVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid: is a chemical compound belonging to the class of pyrimidinediones, which are characterized by a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-hydroxy-3,6-dimethyl-4-oxo-3,4-dihydropyrimidine with suitable reagents in a solvent such as dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and subsequent reactions.

Chemical Reactions Analysis

(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid: can undergo various types of chemical reactions, including:

  • Oxidation: This compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

  • Substitution: Substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Higher oxidation state derivatives of the compound.

  • Reduction: Reduced forms of the compound with different functional groups.

  • Substitution: Substituted derivatives with different substituents on the pyrimidine ring.

Scientific Research Applications

(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid: has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound can be used in biological studies to understand the interactions and functions of pyrimidinediones in biological systems.

  • Medicine: Potential medicinal applications include the development of pharmaceuticals targeting various diseases.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid: can be compared with other similar compounds, such as:

  • 3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)alkanes

  • N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-thiophenecarboxamide

  • Ethyl 1-isobutyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate

Properties

IUPAC Name

2-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-4-5(3-6(11)12)7(13)10(2)8(14)9-4/h3H2,1-2H3,(H,9,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWXVNYXWBSVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Reactant of Route 3
(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Reactant of Route 4
(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Reactant of Route 6
(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.